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molecular formula C8H10N2O2S2 B8501115 2-(3-Thienyl)-2-(methylsulfonamido)propionitrile

2-(3-Thienyl)-2-(methylsulfonamido)propionitrile

Cat. No. B8501115
M. Wt: 230.3 g/mol
InChI Key: RIIHWNFGBCCCOA-UHFFFAOYSA-N
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Patent
US04652556

Procedure details

To a mixture of 2.7 g (0.0143 mole) 2-amino-2-(3-thienyl)-propionitrile hydrochloride (the product of Example 8) in 50 ml methylene chloride, 3.6 g (5 ml [0.036 mole]) triethylamine were added, followed by 2 g (1.4 ml [0.018 mole]) methanesulfonyl chloride. The reaction mixture was stirred at room temperature for three hours. The reaction mixture was then washed with saturated sodium bicarbonate and brine, dried over sodium sulfate and stripped to give the above-identified product which was used in Example 10 without further purification.
Name
2-amino-2-(3-thienyl)-propionitrile hydrochloride
Quantity
2.7 g
Type
reactant
Reaction Step One
[Compound]
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
1.4 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][C:3]([C:7]1[CH:11]=[CH:10][S:9][CH:8]=1)([CH3:6])[C:4]#[N:5].C(N(CC)CC)C.[CH3:19][S:20](Cl)(=[O:22])=[O:21]>C(Cl)Cl>[S:9]1[CH:10]=[CH:11][C:7]([C:3]([NH:2][S:20]([CH3:19])(=[O:22])=[O:21])([CH3:6])[C:4]#[N:5])=[CH:8]1 |f:0.1|

Inputs

Step One
Name
2-amino-2-(3-thienyl)-propionitrile hydrochloride
Quantity
2.7 g
Type
reactant
Smiles
Cl.NC(C#N)(C)C1=CSC=C1
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
1.4 mL
Type
reactant
Smiles
CS(=O)(=O)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for three hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The reaction mixture was then washed with saturated sodium bicarbonate and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
to give the above-identified product which
CUSTOM
Type
CUSTOM
Details
was used in Example 10 without further purification

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
S1C=C(C=C1)C(C#N)(C)NS(=O)(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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